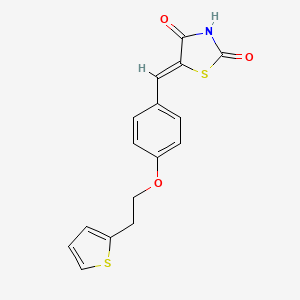
CAY10638
Overview
Description
Mechanism of Action
Target of Action
The primary target of CAY10638 is 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) . 15-PGDH is an enzyme that catalyzes the oxidation of prostaglandins, leading to their inactivation .
Mode of Action
This compound is a derivative of Thiazolidinediones (TZDs), a class of PPARγ agonists . It acts as an inhibitor of 15-PGDH, preventing the enzyme from inactivating prostaglandins . This inhibition occurs with an IC50 value of 31 nM .
Biochemical Pathways
The inhibition of 15-PGDH by this compound affects the Cyclooxygenase Pathway , which is involved in the metabolism of prostaglandins . By inhibiting 15-PGDH, this compound prevents the conversion of prostaglandins to their inactive form, thereby increasing the levels of active prostaglandins .
Result of Action
The inhibition of 15-PGDH by this compound leads to an increase in the levels of active prostaglandins . Prostaglandins are lipid compounds with diverse hormone-like effects, including the regulation of inflammation. Therefore, the action of this compound can potentially influence processes such as inflammation and pain perception.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, factors such as temperature and the presence of other compounds can potentially influence the stability and activity of this compound.
Biochemical Analysis
Biochemical Properties
CAY10638 plays a significant role in biochemical reactions, particularly as an inhibitor of 15-PGDH . This enzyme catalyzes the oxidation of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulation of inflammation . By inhibiting 15-PGDH, this compound can potentially influence the levels and activities of prostaglandins in the body .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a 15-PGDH inhibitor . By inhibiting this enzyme, this compound can affect the balance of prostaglandins within cells, which can in turn influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with 15-PGDH . As an inhibitor of this enzyme, this compound can bind to the active site of 15-PGDH, preventing it from catalyzing the oxidation of prostaglandins . This can lead to an increase in the levels of these lipid compounds, which can then exert their various biological effects .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the metabolism of prostaglandins, specifically through its inhibition of the enzyme 15-PGDH . This can potentially affect the levels of prostaglandins and their metabolites within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10638 involves the reaction of 2-thienyl ethanol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with thiazolidinedione under specific conditions to yield the final product . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures maintained at controlled levels to ensure optimal yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of high-purity reagents and controlled reaction environments are crucial to maintain the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
CAY10638 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thiazolidinedione ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiazolidinedione moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolidinedione derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
CAY10638 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative, primarily used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its antidiabetic properties.
Troglitazone: An earlier thiazolidinedione derivative with similar properties but withdrawn from the market due to safety concerns.
Uniqueness
CAY10638 is unique in its potent inhibitory activity against 15-hydroxyprostaglandin dehydrogenase, with an IC50 value of 31 nanomolar . This makes it a valuable tool in research focused on prostaglandin metabolism and related biological processes .
Properties
IUPAC Name |
(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKWOUHXDKSPIX-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



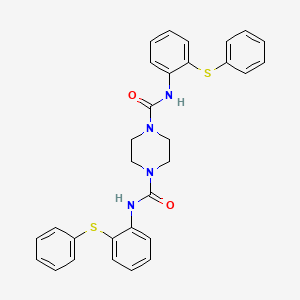
![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)
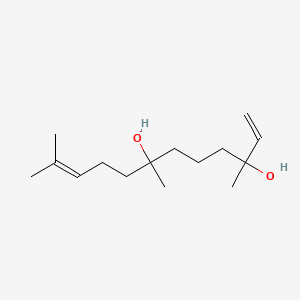

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
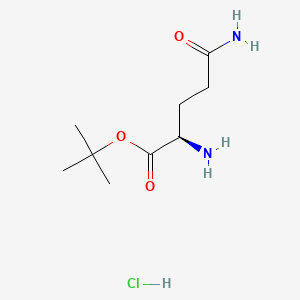
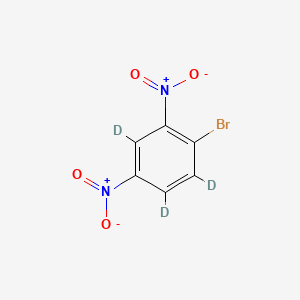
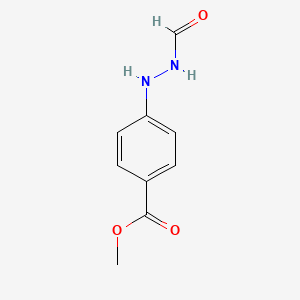

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)

